Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The compound also contains a quinazolinone group, which is a heterocyclic compound that is often found in various pharmaceuticals and exhibits diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The presence of bromine would add to the molecular weight significantly .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom could be involved in electrophilic aromatic substitution reactions, and the carbonyl groups could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Antibacterial and Antimicrobial Applications
Compounds with similar structural features, particularly those containing quinazolinone and piperazine rings, have been widely studied for their antibacterial and antimicrobial properties. For example, derivatives of quinolones, a class closely related to quinazolinones, have demonstrated significant antibacterial activities against both Gram-positive and Gram-negative bacteria. The incorporation of piperazine rings into these molecules often enhances their pharmacological profiles, indicating potential uses in developing new antibiotics or antibacterial agents (Goueffon et al., 1981; Nowak et al., 2015).
Anticancer Research
Certain derivatives of benzoquinazolinones have been synthesized and tested for their potential cytotoxicity against cancer cell lines, showing promising results in anticancer activity. This suggests that compounds with similar frameworks might be explored for their efficacy in cancer treatment, leveraging the structural features for specific targeting mechanisms (Nowak et al., 2015).
Synthetic Methodology and Chemical Synthesis
The synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, as well as the exploration of their chemical properties, highlight the versatility of these compounds in chemical synthesis. They serve as valuable intermediates for generating a wide array of chemical entities with potential pharmacological activities. The use of palladium-catalyzed Buchwald–Hartwig coupling reactions for their preparation underscores the relevance of such compounds in advancing synthetic methodologies (Nowak et al., 2015).
Photophysical and Photochemical Studies
The study of related compounds, such as quinolone derivatives, in the context of their photophysical properties, offers insights into the role of structural modifications in affecting their photostability and photochemical behavior. These investigations can lead to the development of compounds with tailored properties for applications in photochemistry, including as photosensitizers or in photodynamic therapy (Mella et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN4O4S/c1-2-30-21(29)25-12-10-24(11-13-25)18(27)6-4-3-5-9-26-19(28)16-14-15(22)7-8-17(16)23-20(26)31/h7-8,14,16H,2-6,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUFRXRWTRFMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCCCN2C(=O)C3C=C(C=CC3=NC2=S)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate |
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